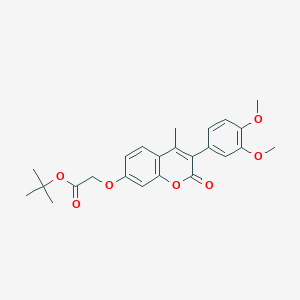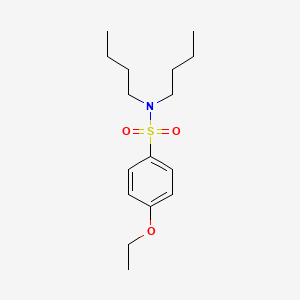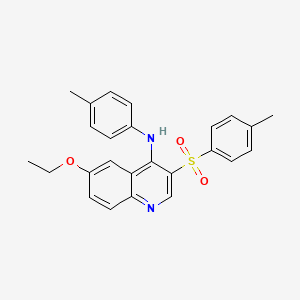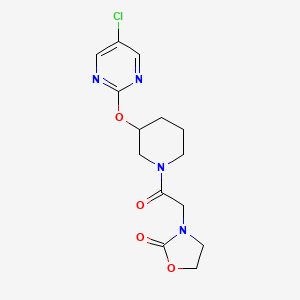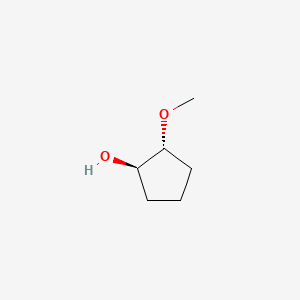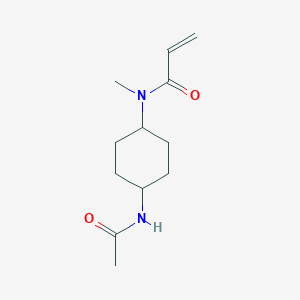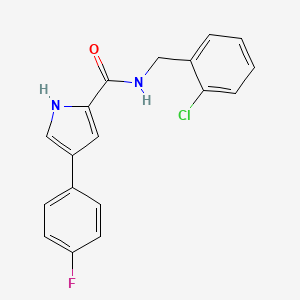![molecular formula C12H9N3OS2 B2486180 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 339022-69-4](/img/structure/B2486180.png)
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a complex organic compound that belongs to the class of imidazothiazoles This compound is characterized by the presence of a phenylsulfanyl group attached to the imidazo[2,1-b][1,3]thiazole ring system, with an oxime functional group at the 5-carbaldehyde position
Preparation Methods
The synthesis of 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the phenylsulfanyl group and the oxime functional group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity.
For industrial production, the synthesis may be scaled up using optimized reaction conditions and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques can further enhance the production process.
Chemical Reactions Analysis
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the oxime group to an amine.
Substitution: The phenylsulfanyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
6-(Phenylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime can be compared with other similar compounds, such as:
6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime: This compound has a chlorophenyl group instead of a phenylsulfanyl group, which may result in different chemical and biological properties.
6-Phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde: Lacks the oxime functional group, which may affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(NZ)-N-[(6-phenylsulfanylimidazo[2,1-b][1,3]thiazol-5-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS2/c16-13-8-10-11(14-12-15(10)6-7-17-12)18-9-4-2-1-3-5-9/h1-8,16H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOAEDXSNYJFPL-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)SC2=C(N3C=CSC3=N2)/C=N\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2486098.png)
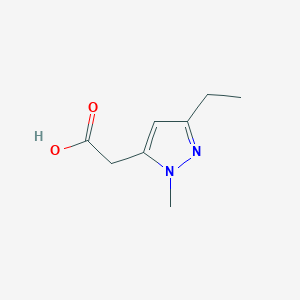
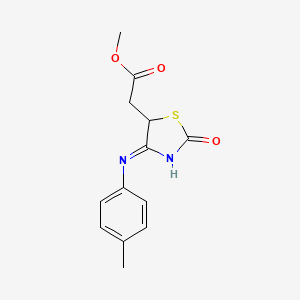
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2486103.png)
![1'-(2-(6-oxopyridazin-1(6H)-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2486105.png)
![3-(2-Chlorophenyl)imidazo[1,5-a]pyridine oxalate](/img/structure/B2486107.png)
